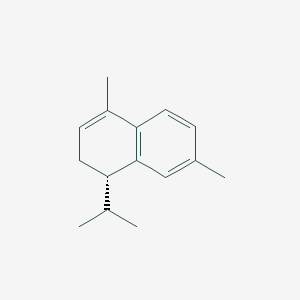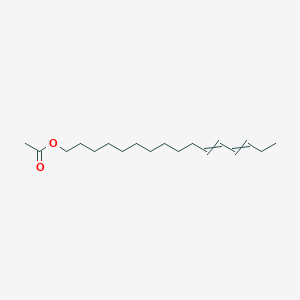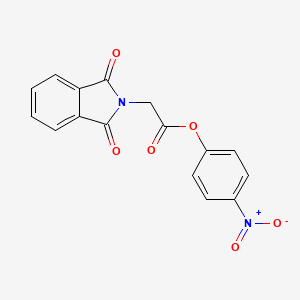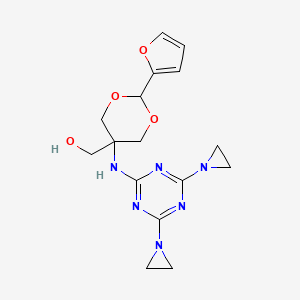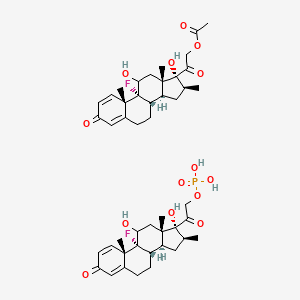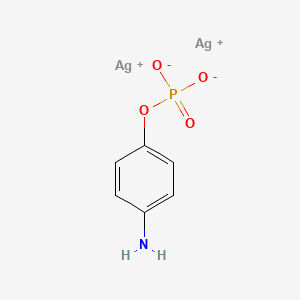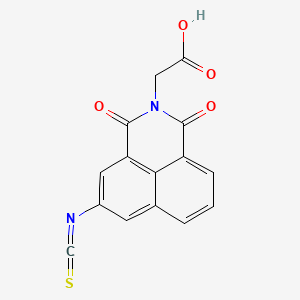
(25S)-25,27-Dihydrophysalin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S,3R,5R,6S,7R,14R,15S,18R,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone is a natural product found in Alkekengi officinarum var. franchetii with data available.
Wissenschaftliche Forschungsanwendungen
Application in Cellular Studies
- Cytotoxic Properties : A study on neophysalins isolated from Physalis alkekengi L. var. francheti, including 5α-hydroxy-25,27-dihydro-4,7-didehydro-7-deoxyneophysalin A, highlighted their potent cytotoxicities in vitro against PC-3 and LNCaP cell lines. This suggests potential applications in cancer research and therapy due to the ability of these compounds to inhibit the growth of cancerous cells (Zhang, Wang, Yang, & Sun, 2009).
Molecular Mechanism Studies
- Interaction with Vitamin D Receptors : Research on the molecular mechanisms of various vitamin D analogs, including dihydrovitamin D3, has shown interactions with vitamin D receptors (VDR) in the body. These interactions are significant for understanding the biological activity and potential therapeutic applications of compounds like (25S)-25,27-Dihydrophysalin A in diseases related to vitamin D receptor pathways (Norman, 2008).
Potential Therapeutic Applications
- Antiproliferative Effects : The study of 1α,25-Dihydroxyvitamin D(3) analogs, including this compound, and their interaction with nuclear vitamin D receptors (VDR) reveals potential therapeutic applications. Their antiproliferative actions, which include immunomodulatory effects and growth-inhibitory properties on various cell types, make them candidates for treating hyperproliferative disorders like cancer (Eelen, Gysemans, Verlinden, Vanoirbeek, De Clercq, Van Haver, Mathieu, Bouillon, & Verstuyf, 2007).
Eigenschaften
CAS-Nummer |
120849-18-5 |
|---|---|
Molekularformel |
C28H32O10 |
Molekulargewicht |
528.5 g/mol |
IUPAC-Name |
(1S,2S,3R,5R,6S,7R,14R,15S,18R,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone |
InChI |
InChI=1S/C28H32O10/c1-12-21(32)36-17-11-23(12,2)19-20(31)27(35)18-14(24(3)13(10-15(18)29)6-5-7-16(24)30)8-9-26(34)22(33)37-25(17,4)28(19,26)38-27/h5,7,10,12,14-15,17-19,29,34-35H,6,8-9,11H2,1-4H3/t12-,14+,15-,17-,18+,19+,23-,24+,25+,26+,27-,28+/m1/s1 |
InChI-Schlüssel |
QFAOFAWTSOFSQA-HRLARMCRSA-N |
Isomerische SMILES |
C[C@@H]1C(=O)O[C@@H]2C[C@]1([C@@H]3C(=O)[C@]4([C@H]5[C@H](CC[C@]6([C@]3([C@]2(OC6=O)C)O4)O)[C@@]7(C(=C[C@H]5O)CC=CC7=O)C)O)C |
SMILES |
CC1C(=O)OC2CC1(C3C(=O)C4(C5C(CCC6(C3(C2(OC6=O)C)O4)O)C7(C(=CC5O)CC=CC7=O)C)O)C |
Kanonische SMILES |
CC1C(=O)OC2CC1(C3C(=O)C4(C5C(CCC6(C3(C2(OC6=O)C)O4)O)C7(C(=CC5O)CC=CC7=O)C)O)C |
melting_point |
272-273°C |
Physikalische Beschreibung |
Solid |
Synonyme |
physalin O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






